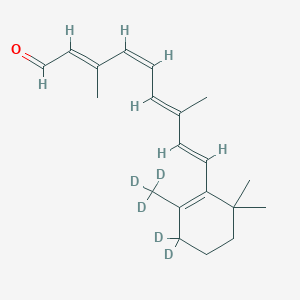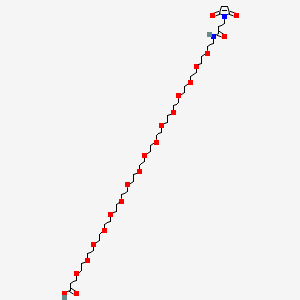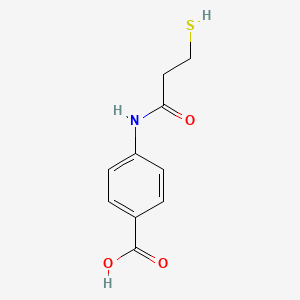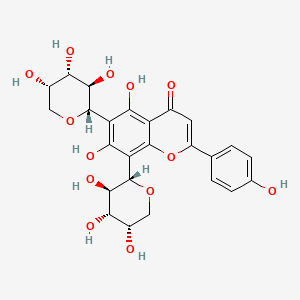
Apigenin 6,8-di-c-alpha-l-arabinopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apigenin 6,8-di-c-alpha-l-arabinopyranoside: is a natural C-glycosylflavone compound. It is a derivative of apigenin, a flavonoid commonly found in many plants. This compound is known for its potential biological activities and is used primarily in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apigenin 6,8-di-c-alpha-l-arabinopyranoside typically involves the glycosylation of apigenin. The process includes the use of arabinose donors and specific catalysts to achieve the desired glycosylation at the 6 and 8 positions of the apigenin molecule .
Industrial Production Methods: the production process would likely involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Apigenin 6,8-di-c-alpha-l-arabinopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various acylated or alkylated derivatives .
Scientific Research Applications
Chemistry: In chemistry, Apigenin 6,8-di-c-alpha-l-arabinopyranoside is used as a model compound to study glycosylation reactions and the properties of C-glycosylflavones .
Biology: In biological research, this compound is studied for its potential antioxidant, anti-inflammatory, and anticancer properties. It is used in cell culture studies to investigate its effects on various cellular processes .
Medicine: In medical research, this compound is explored for its potential therapeutic applications, including its ability to modulate signaling pathways involved in inflammation and cancer .
Industry: While its industrial applications are limited, the compound’s potential biological activities make it a candidate for further research in the development of new pharmaceuticals and nutraceuticals .
Mechanism of Action
The mechanism of action of Apigenin 6,8-di-c-alpha-l-arabinopyranoside involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cancer. The compound’s antioxidant properties also contribute to its biological effects by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
- Apigenin 6-c-alpha-l-arabinopyranosyl-8-c-beta-d-glucopyranoside (Isoschaftoside)
- Apigenin 6-c-beta-d-glucopyranosyl-8-c-alpha-l-arabinopyranoside (Schaftoside)
- Apigenin 6,8-di-c-beta-d-glucopyranoside (Vicenin-2)
- Luteolin 6-c-beta-d-glucopyranoside (Isoorientin)
- Luteolin 6-c-alpha-l-arabinopyranosyl-8-c-beta-d-glucopyranoside (Isocarlinoside)
Uniqueness: Apigenin 6,8-di-c-alpha-l-arabinopyranoside is unique due to its specific glycosylation pattern at the 6 and 8 positions of the apigenin molecule. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research .
Properties
Molecular Formula |
C25H26O13 |
|---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12-,17-,18-,21+,22+,24-,25-/m0/s1 |
InChI Key |
LDVNKZYMYPZDAI-LTZKYNCBSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
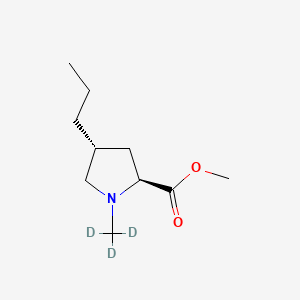
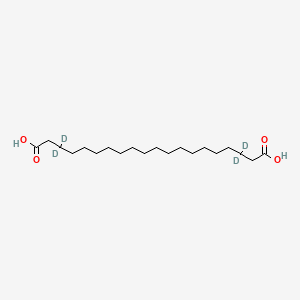
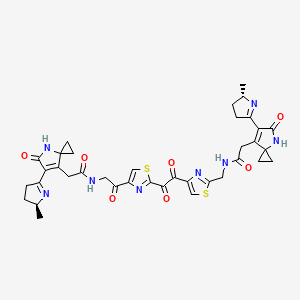
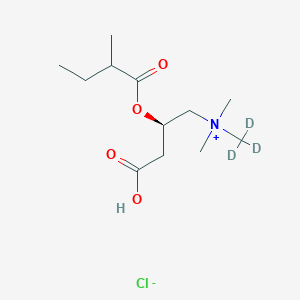
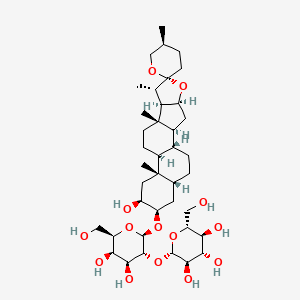
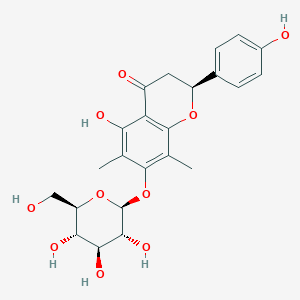
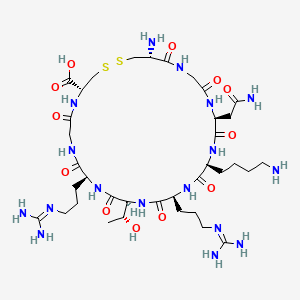
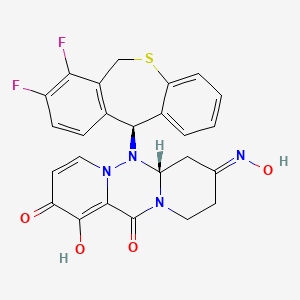
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
